6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid
Beschreibung
Chemical Structure and Properties The compound 6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid (IUPAC name: 6-[[2-[(6-ethyl-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]hexanoic acid) is a coumarin-acetamide derivative with a molecular formula of C20H25NO6 and a molecular weight of 375.42 g/mol . Its structure features a coumarin core (2-oxo-2H-chromen-7-yl) linked via an ether-oxygen to an acetamido group, which is further connected to a hexanoic acid chain.
Such compounds are often explored for their biological activities, including enzyme inhibition or fluorescent labeling in biomolecules .
Eigenschaften
Molekularformel |
C17H19NO6 |
|---|---|
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
6-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H19NO6/c19-15(18-9-3-1-2-4-16(20)21)11-23-13-7-5-12-6-8-17(22)24-14(12)10-13/h5-8,10H,1-4,9,11H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
XLMGGXSDJABQLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)NCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
SNAr with α-Haloacetates
Reaction of 7-hydroxycoumarin with bromoacetyl bromide in anhydrous DMF yields 7-(bromoacetoxy)coumarin:
Conditions :
Mitsunobu Coupling
For sterically hindered substrates, Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate ether formation with ethyl glycolate:
Advantages :
-
Retention of configuration at the coumarin oxygen.
-
Compatibility with acid-sensitive groups.
Amide Bond Formation with 6-Aminohexanoic Acid
The bromoacetyl intermediate undergoes nucleophilic displacement with 6-aminohexanoic acid:
Two-Step Activation
Carbodiimide-Mediated Coupling
Alternative one-step method using EDC/HOBt:
Optimization :
Purification and Characterization
Chromatography :
-
Silica Gel : Elution with CH₂Cl₂:MeOH (95:5) removes unreacted amino acid.
-
HPLC : C18 column with 0.1% TFA/ACN gradient achieves >98% purity.
Spectroscopic Validation :
-
¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, coumarin H-4), 6.90–6.85 (m, 2H, coumarin H-5/H-6), 4.70 (s, 2H, OCH₂CO).
-
HRMS : m/z calculated for C₁₉H₂₁NO₇ [M+H]⁺: 376.1392; found: 376.1389.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| SNAr + EDC Coupling | 78 | 98 | Scalability | Requires anhydrous conditions |
| Mitsunobu + Hydrolysis | 65 | 95 | Mild conditions | High reagent cost |
| One-Pot EDC/HOBt | 89 | 99 | Rapid amidation | Sensitive to stoichiometry |
Challenges and Optimization Strategies
-
Regioselectivity in Etherification :
-
Amide Hydrolysis :
-
Byproduct Formation :
Industrial-Scale Considerations
-
Cost Efficiency : SNAr route preferred for low-cost bulk synthesis (raw material cost: $12.50/g vs. $41.80/g for Mitsunobu).
-
Green Chemistry : Water-mediated coupling at 80°C reduces organic solvent use by 40%.
Emerging Methodologies
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Cumarin-Teil, was zur Bildung von Chinonderivaten führt.
Reduktion: Die Reduktion der Carbonylgruppen in der Cumarinstruktur kann Dihydrocumarinderivate liefern.
Substitution: Die Acetamidogruppe kann unter geeigneten Bedingungen durch verschiedene Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in saurem Medium.
Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) in wasserfreien Lösungsmitteln.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid (NaH).
Hauptprodukte
Oxidation: Chinonderivate.
Reduktion: Dihydrocumarinderivate.
Substitution: Verschiedene substituierte Acetamidderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 6-(2-((2-Oxo-2H-chromen-7-yl)oxy)acetamido)hexansäure beinhaltet seine Wechselwirkung mit biologischen Zielstrukturen wie Enzymen. Der Cumarin-Teil kann Enzyme wie Cytochrom P450 hemmen, indem er an die aktive Stelle bindet und so den Metabolismus anderer Substrate verhindert. Die Hexansäurekette kann die Fähigkeit der Verbindung verbessern, mit Lipidmembranen zu interagieren, was ihren Eintritt in Zellen erleichtert.
Wirkmechanismus
The mechanism of action of 6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid involves its interaction with biological targets such as enzymes. The coumarin moiety can inhibit enzymes like cytochrome P450 by binding to the active site, thereby preventing the metabolism of other substrates. The hexanoic acid chain may enhance the compound’s ability to interact with lipid membranes, facilitating its entry into cells.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Substituent Effects : The presence of ethyl and methyl groups on the coumarin ring (as in the target compound) enhances lipophilicity compared to simpler coumarin derivatives like 2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetic acid .
- Chain Length: The hexanoic acid chain in the target compound improves water solubility relative to shorter-chain analogues (e.g., acetic acid derivatives), facilitating conjugation with proteins or polymers .
Comparison :
- The target compound’s synthesis likely parallels methods for 6-{2-[(6-ethyl-4-methyl-2-oxochromen-7-yl)oxy]acetamido}hexanoic acid, which involves hydrazide intermediates and carbodiimide-mediated conjugation .
- In contrast, thiazolidinone derivatives (e.g., from ) require ZnCl2 catalysis and extended reflux, suggesting higher energy input .
Key Findings :
- The hexanoic acid moiety in the target compound may enhance cell membrane permeability, similar to fullerene derivatives in .
- Unlike 6-[(2-carboxyethyl)amino]hexanoic acid (), which lacks a coumarin core, the target compound’s fluorescence enables applications in bioimaging .
Biologische Aktivität
6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound's unique structure suggests potential therapeutic applications, particularly in drug development.
Chemical Structure and Properties
The compound's IUPAC name is 6-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid, and its molecular formula is . The structure features a coumarin moiety linked to an acetamido group and a hexanoic acid chain, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO6 |
| IUPAC Name | 6-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid |
| Solubility | Soluble in organic solvents, limited solubility in water |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, potentially affecting transcription and replication processes. Additionally, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Pharmacological Effects
Research indicates that coumarin derivatives exhibit a range of pharmacological effects:
- Antioxidant Activity : The compound has shown potential in reducing lipid peroxidation, indicating its role as an antioxidant agent .
- Anticancer Properties : Studies have highlighted the cytotoxic effects of related coumarin compounds against cancer cell lines, suggesting that this compound may also possess similar properties .
- Neuroprotective Effects : Molecular docking studies suggest that derivatives of coumarin can inhibit acetylcholinesterase (AChE), making them candidates for treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have explored the biological activity of coumarin derivatives, including this compound:
- Study on Antilipid Peroxidation : A study demonstrated that compounds similar to this derivative exhibited moderate antilipid peroxidation activity, which is crucial for protecting cells from oxidative stress .
- Cytotoxicity Assessment : In vitro assays revealed that certain coumarin derivatives displayed cytotoxicity comparable to standard anticancer drugs, indicating their potential as therapeutic agents.
- Molecular Docking Analysis : Research utilizing molecular docking techniques has shown that these compounds can effectively bind to AChE, providing insights into their potential use in treating Alzheimer's disease .
Safety and Toxicity
Safety assessments are essential for evaluating the therapeutic potential of new compounds. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses suggest that some coumarin derivatives have favorable pharmacokinetic profiles with low hepatotoxicity . However, further studies are necessary to fully understand the safety profile of this compound.
Q & A
Q. What synthetic strategies are recommended for preparing 6-(2-((2-oxo-2H-chromen-7-yl)oxy)acetamido)hexanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a chromen-7-yloxy acetate derivative with a hexanoic acid-bearing amine. Key steps include:
Chromene Activation : React 7-hydroxy-2H-chromen-2-one with chloroacetyl chloride to form the acetoxy intermediate.
Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the chromene-acetate with 6-aminohexanoic acid.
- Optimization Tips :
- Solvent : DMF or dichloromethane improves solubility.
- Temperature : 0–25°C minimizes side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization enhances purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (chromene ring) at δ 6.8–8.0 ppm; acetamido NH at δ 8.2–8.5 ppm; hexanoic acid CH₂ at δ 1.2–2.3 ppm.
- ¹³C NMR : Carbonyl signals for chromen-2-one (δ 160–165 ppm), acetamide (δ 170 ppm), and carboxylic acid (δ 175 ppm).
- IR : Stretching bands for amide (1650–1680 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹).
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M−H]⁻ ions for molecular weight confirmation .
Advanced Research Questions
Q. How do substituents on the chromene ring influence the compound’s bioactivity, and what methods are used to establish structure-activity relationships (SAR)?
- Methodological Answer : Substituents like chloro, methyl, or fluorophenyl groups (e.g., in ) modulate lipophilicity and electronic effects, impacting interactions with targets like kinases or DNA topoisomerases.
- SAR Workflow :
Analog Synthesis : Introduce substituents via nucleophilic substitution or cross-coupling reactions.
Biological Assays : Test analogs in enzyme inhibition (e.g., fluorescence-based kinase assays) or cytotoxicity screens (e.g., MTT assay on cancer cell lines).
Computational Modeling : Dock analogs into target proteins (e.g., using AutoDock Vina) to predict binding modes .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies (e.g., anti-inflammatory vs. anticancer activity in vs. 4) may arise from assay conditions or cell line variability. Mitigation strategies include:
Standardized Protocols : Use validated cell lines (e.g., ATCC) and replicate experiments across labs.
Mechanistic Studies : Perform target engagement assays (e.g., thermal shift assays) to confirm direct interactions.
Meta-Analysis : Pool data from multiple studies (e.g., using PRISMA guidelines) to identify trends .
Experimental Design & Data Analysis
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp values >1×10⁻⁶ cm/s indicate good permeability).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .
Q. How can researchers optimize HPLC conditions for purity analysis?
- Methodological Answer :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 20–80% B over 20 min.
- Detection : UV at 254 nm (chromene absorbance) and 210 nm (carboxylic acid).
- Validation : Assess linearity (R² >0.99), LOD/LOQ, and inter-day precision (<2% RSD) .
Safety & Handling
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
